Methyl 2-(dimethylphosphoryl)isonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-dimethylphosphorylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRCARRAYVXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Methyl 2-(dimethylphosphoryl)isonicotinate
The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-(dimethylphosphoryl)isonicotinate , a specialized organophosphorus building block used in modern medicinal chemistry.
Executive Summary & Compound Identity
Methyl 2-(dimethylphosphoryl)isonicotinate (CAS: 2639418-00-9 ) is a functionalized pyridine scaffold characterized by the presence of a dimethylphosphine oxide (DMPO) group at the C2 position and a methyl ester at the C4 position.
This molecule represents a strategic "medchem" building block, designed to incorporate the dimethylphosphine oxide moiety—a validated bioisostere and hydrogen-bond acceptor found in kinase inhibitors like Brigatinib (Alunbrig). The DMPO group enhances aqueous solubility and metabolic stability compared to traditional alkyl/aryl substituents, while the ester functionality serves as a versatile handle for further derivatization (e.g., amidation).
Chemical Identity Table
| Property | Data |
| IUPAC Name | Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate |
| CAS Number | 2639418-00-9 |
| Molecular Formula | |
| Molecular Weight | 213.17 g/mol |
| SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |
| Functional Groups | Pyridine (Heterocycle), Phosphine Oxide ( |
| Physical State | Solid (typically off-white to pale yellow powder) |
Synthesis & Manufacturing Methodologies
The synthesis of Methyl 2-(dimethylphosphoryl)isonicotinate requires the formation of a Carbon-Phosphorus (
Protocol: Pd-Catalyzed C-P Cross-Coupling
This protocol utilizes Dimethylphosphine oxide (DMPO) as the phosphorus source. Unlike chlorophosphines, DMPO is air-stable and easier to handle.
Reagents & Materials:
-
Substrate: Methyl 2-chloropyridine-4-carboxylate (or the 2-bromo analog).
-
Phosphorus Source: Dimethylphosphine oxide (
). -
Catalyst: Palladium(II) acetate (
). -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) – Critical for high yields in C-P coupling.
-
Base: Potassium phosphate tribasic (
) or Cesium Carbonate ( ). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with Methyl 2-chloropyridine-4-carboxylate (1.0 equiv), Dimethylphosphine oxide (1.2 equiv),
(2.0 equiv), and Xantphos (0.05 equiv). Purge with Nitrogen or Argon for 15 minutes. -
Catalyst Addition: Add
(0.02–0.05 equiv) under inert atmosphere. -
Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M) via syringe.
-
Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor conversion via LC-MS (Target mass: 214.0
). -
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel).
-
Eluent: Dichloromethane/Methanol (gradient 0% to 5% MeOH). The product is polar; the phosphine oxide group interacts strongly with silica.
-
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific reactivity nodes of the molecule.
Figure 1: Palladium-catalyzed C-P bond formation mechanism utilizing Xantphos ligand for steric bulk and bite angle optimization.
Chemical Properties & Reactivity Profile[4]
The Dimethylphosphine Oxide (DMPO) Group
The
-
Polarity & Solubility: The phosphoryl group is highly polar (
for the P=O fragment alone). This significantly lowers the compared to a methyl or phenyl group, improving water solubility—a key parameter in drug design (Lipinski's Rule of 5). -
Hydrogen Bonding: The oxygen atom of the
group is a strong hydrogen bond acceptor . In kinase inhibitors, this oxygen often mimics the acceptor role of the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., as seen in the binding mode of Brigatinib to ALK). -
Stability: The
bond is chemically robust and resistant to hydrolysis under standard acidic or basic conditions.
The Isonicotinate Ester (C4 Position)
The methyl ester at position 4 is the primary site for chemical elaboration.
-
Electrophilicity: The ester is activated by the electron-deficient pyridine ring and the electron-withdrawing phosphoryl group at C2. This makes it highly susceptible to nucleophilic attack.
-
Common Transformations:
-
Saponification: Hydrolysis to Isonicotinic acid derivative (using LiOH/THF).
-
Amidation: Direct reaction with amines (using
or TBD catalysis) to form amides. -
Reduction: Reduction to the primary alcohol (using
in MeOH or ).
-
Pyridine Ring Electronics
-
Basicity: The basicity of the pyridine nitrogen is attenuated (reduced) compared to unsubstituted pyridine. Both the ester (
) and the phosphoryl group ( ) are electron-withdrawing (the latter primarily via induction). -
Nucleophilic Substitution: The ring is highly deactivated towards electrophilic aromatic substitution (
) but activated for nucleophilic aromatic substitution ( ) at the C6 position if a leaving group were introduced there.
Handling, Stability, and Safety
Stability[2]
-
Hygroscopicity: Phosphine oxides are generally hygroscopic. The compound should be stored in a desiccator or under inert gas to prevent moisture absorption, which can complicate accurate weighing.
-
Thermal Stability: High. The
bond is thermodynamically very stable. The compound can typically withstand temperatures up to 150°C without decomposition, making it compatible with high-temperature coupling reactions.
Storage & Safety
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Hazards: As a pyridine derivative, it should be treated as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Specific toxicity data is limited, but organophosphorus compounds should always be handled with caution.
Applications in Drug Discovery[2][5]
This compound is a specialized fragment for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .
-
Kinase Inhibition: It serves as a core scaffold for developing inhibitors of ALK (Anaplastic Lymphoma Kinase), EGFR, and ROS1. The DMPO group acts as a "polar anchor" in the ATP-binding pocket.
-
ADME Optimization: Replacing a phenyl or alkyl group with the DMPO moiety often reduces metabolic clearance (blocking metabolic soft spots) and improves permeability by balancing lipophilicity.
Figure 2: Functional reactivity map highlighting the dual role of the molecule as a synthetic intermediate and a pharmacophore.
References
-
Enamine. Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Retrieved from
-
Sigma-Aldrich. Methyl 2-(dimethylphosphoryl)isonicotinate Product Detail. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2639418-00-9. Retrieved from
-
VulcanChem. Methyl 2-(dimethylphosphoryl)isonicotinate Synthesis and Properties. Retrieved from
Methyl 2-(dimethylphosphoryl)isonicotinate CAS number and identifiers
Topic: Methyl 2-(dimethylphosphoryl)isonicotinate CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthesis, Structural Properties, and Medicinal Applications
Executive Summary
Methyl 2-(dimethylphosphoryl)isonicotinate (CAS: 2639418-00-9) is a specialized organophosphorus pyridine derivative utilized primarily as a building block in medicinal chemistry. Characterized by the presence of a dimethylphosphine oxide (DMPO) group at the C2 position and a methyl ester at the C4 position, this compound represents a strategic scaffold for increasing polarity and metabolic stability in drug candidates. It is particularly relevant in the development of kinase inhibitors and as a bioisostere for amide or sulfonamide functionalities.
Chemical Identity & Identifiers
The following data establishes the precise chemical identity of the compound for regulatory and experimental verification.
| Identifier Type | Value |
| Chemical Name | Methyl 2-(dimethylphosphoryl)pyridine-4-carboxylate |
| CAS Registry Number | 2639418-00-9 |
| Molecular Formula | C₉H₁₂NO₃P |
| Molecular Weight | 213.17 g/mol |
| SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |
| InChI Key | UHQRCARRAYVXLL-UHFFFAOYSA-N |
| Appearance | Solid or semi-solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in Hexanes |
Structural Analysis & Pharmacophore Logic
The structural uniqueness of Methyl 2-(dimethylphosphoryl)isonicotinate lies in the electronic interplay between the pyridine ring and its substituents.
-
Electronic Deficit: The pyridine ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom, the ester group at C4, and the phosphoryl group at C2. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) at the C6 position if further functionalized.
-
Solubility Engine: The dimethylphosphine oxide (DMPO) moiety is a "solubility engine." Unlike lipophilic alkyl groups, the P=O bond is highly polar (dipole moment ~4.5 D), serving as a strong hydrogen bond acceptor. This property allows medicinal chemists to lower the LogP of a lead compound without introducing a labile proton donor.
-
Metabolic Stability: The P–C bond is oxidatively robust, resisting P450-mediated metabolism that typically degrades N-methyl or O-methyl groups.
Visualization: Structural Logic & Electronic Effects
Figure 1: Structural activity relationships (SAR) of the core scaffold.
Synthesis Protocol: Pd-Catalyzed Cross-Coupling (Hirao Type)
While radical phosphorylation (Minisci reaction) is possible, it often suffers from regioselectivity issues. The most reliable, scalable method for synthesizing Methyl 2-(dimethylphosphoryl)isonicotinate is the Palladium-Catalyzed Hirao Cross-Coupling . This method ensures exclusive C2-phosphorylation.
Reaction Scheme
Precursors: Methyl 2-chloroisonicotinate + Dimethylphosphine Oxide (DMPO) Catalyst System: Pd(OAc)₂ / Xantphos Base: K₃PO₄ (anhydrous)
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
Drying: Ensure all glassware is flame-dried and cooled under argon. The reaction is sensitive to oxygen and moisture.
-
Solvent: Use anhydrous 1,4-Dioxane or DMF. Degas the solvent by sparging with argon for 15 minutes prior to use.
Phase 2: Coupling Reaction
-
In a sealed tube or pressure vial, charge:
-
Methyl 2-chloroisonicotinate (1.0 equiv, e.g., 5.0 mmol)
-
Dimethylphosphine oxide (1.2 equiv, 6.0 mmol)
-
K₃PO₄ (2.0 equiv, 10.0 mmol)
-
Xantphos (0.05 equiv, 5 mol%)
-
Pd(OAc)₂ (0.025 equiv, 2.5 mol%)
-
-
Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
Seal the vessel and heat to 100–110°C for 12–16 hours.
-
Monitoring: Check reaction progress via LC-MS. The product will show a distinct mass shift (+76 Da relative to chloride, accounting for Cl vs P(O)Me2).
Phase 3: Workup & Purification
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with Ethyl Acetate (EtOAc).
-
Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography.[1]
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Gradient of DCM:MeOH (0% to 5% MeOH). The product is polar; ensure the column is flushed well.
-
-
Yield: Typical isolated yields range from 65% to 85%.
Visualization: Synthetic Workflow
Figure 2: Optimized Hirao cross-coupling workflow for CAS 2639418-00-9.
Applications in Drug Discovery[3][4][5][6][7]
Solubility Enhancement
The incorporation of the dimethylphosphoryl group is a proven strategy to rescue lead compounds with poor aqueous solubility. In fragment-based drug discovery (FBDD), this scaffold serves as a polar core that can be elaborated at the ester position (via hydrolysis and amide coupling) to generate soluble kinase inhibitors.
Bioisosterism
The P=O moiety acts as a non-classical bioisostere for:
-
Amides (–CONH–): Similar H-bond acceptor capability but lacks the H-bond donor, altering permeability profiles.
-
Sulfones (–SO₂–): Similar geometry (tetrahedral) and polarity but often improved metabolic stability.
Ligand Design
The pyridine nitrogen and the phosphoryl oxygen can act as a bidentate ligand (N,O-donor) for metal coordination, making this compound useful in the synthesis of organometallic catalysts or radiopharmaceutical tracers (e.g., Technetium-99m complexes).
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
References
-
Sigma-Aldrich. Methyl 2-(dimethylphosphoryl)isonicotinate Product Sheet. Accessed Feb 2026.
-
ChemicalBook. CAS 2639418-00-9 Technical Data. Accessed Feb 2026.
-
Enamine. Phosphine Oxides for Medicinal Chemistry: Synthesis, Properties, and Applications. J. Org.[3] Chem. 2021, 86, 18, 12783–12801.[3]
-
Baillie, C., et al. Palladium-Catalyzed Synthesis of Arylphosphonates (Hirao Coupling). Tetrahedron 2009, 65, 6141.[4]
-
BLD Pharm. Application of Phosphine Oxide in Medicinal Chemistry. Accessed Feb 2026.
Sources
Bioisosteric Potential of Dimethylphosphoryl Groups in Medicinal Chemistry
Executive Summary: The Phosphorus Renaissance
For decades, organophosphorus chemistry was largely estranged from mainstream drug discovery, often associated indiscriminately with toxic agrochemicals or reagents. This paradigm shifted decisively with the FDA approval of Brigatinib (Alunbrig) in 2017, an ALK inhibitor where a dimethylphosphine oxide (DMPO) moiety proved critical for potency and solubility.
The dimethylphosphoryl group (
This guide details the physicochemical rationale, synthetic integration, and strategic deployment of DMPO in modern medicinal chemistry.
Physicochemical Profiling & Bioisosterism[1]
The utility of the DMPO group stems from its distinct electronic and steric profile. Unlike the planar carbonyl group (
Comparative Analysis: DMPO vs. Classical Isosteres
The following table contrasts the DMPO group with its common structural analogs.
| Property | Dimethylphosphoryl ( | Carbonyl (Ketone/Amide) | Sulfone ( | tert-Butyl ( |
| Geometry | Tetrahedral (distorted) | Planar ( | Tetrahedral (distorted) | Tetrahedral |
| H-Bond Acceptor | Very Strong (Dipole ~4.5 D) | Moderate | Weak to Moderate | None |
| H-Bond Donor | None | None (unless amide NH) | None | None |
| Water Solubility | High (Hydrophilic) | Moderate | Moderate | Low (Lipophilic) |
| Metabolic Stability | High (No enolization) | Low (Enolization/Reduc.) | High | High (but prone to CYP ox) |
| Steric Bulk | High (Cone angle > | Low | Moderate | High |
The "Super-Acceptor" Hypothesis
Spectroscopic studies indicate that the phosphoryl oxygen is a significantly stronger hydrogen bond acceptor (HBA) than the carbonyl oxygen. Infrared shift studies with phenol donors suggest the
Visualizing the Bioisosteric Space
The following diagram illustrates the strategic positioning of DMPO in chemical space.
Figure 1: Strategic rationale for replacing classical functional groups with dimethylphosphoryl moieties.
Synthetic Methodologies
Historically, installing phosphine oxides required harsh Grignard conditions or handling pyrophoric chlorophosphines. Modern methods utilize transition-metal catalysis, allowing late-stage functionalization (LSF) of drug-like scaffolds.
Primary Workflow: Pd-Catalyzed Cross-Coupling
The most robust method for medicinal chemists is the Palladium-catalyzed P-C bond formation using dimethylphosphine oxide (DMPO, CAS 7211-39-4). This reagent is air-stable enough for bench handling but highly reactive under catalytic conditions.
Figure 2: General workflow for Palladium-catalyzed phosphinylation of aryl halides.
Protocol A: Pd-Catalyzed P-C Coupling (Standardized)
Applicability: Installation of DMPO onto aromatic/heteroaromatic rings.
Reagents:
-
Substrate: Aryl Iodide or Bromide (1.0 equiv)
-
Reagent: Dimethylphosphine oxide (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: Xantphos (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane or DMF (anhydrous)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vial with the aryl halide,
, Pd(OAc) , and Xantphos. Seal and purge with Argon/Nitrogen for 5 minutes. -
Addition: Add anhydrous solvent via syringe, followed by dimethylphosphine oxide (liquid).
-
Reaction: Heat the block to 100–120 °C for 4–16 hours. Monitor by LC-MS (Note: DMPO products are very polar; adjust gradient to ensure retention).
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography. Crucial: Use polar mobile phases (e.g., DCM/MeOH or DCM/EtOH gradients). DMPO compounds often streak on silica; adding 1% triethylamine or using C18 reverse-phase is recommended [2].
Case Study: Brigatinib (Alunbrig)[2]
Brigatinib (AP26113) illustrates the definitive success of the DMPO moiety.
-
Target: ALK (Anaplastic Lymphoma Kinase) and EGFR.
-
Structural Challenge: Early prototypes with simple lipophilic groups suffered from poor solubility and metabolic liability.
-
The DMPO Solution:
-
Solubility: The hydrophilic
group offset the lipophilicity of the bis-anilinopyrimidine core. -
Binding: The oxygen atom acts as a critical H-bond acceptor to the solvent network or specific residues in the kinase pocket, maintaining potency while improving ADME properties [3].
-
Result: FDA approval in 2017 for ALK+ non-small cell lung cancer (NSCLC).[1]
-
Strategic Decision Tree
When should a medicinal chemist reach for the DMPO group?
Figure 3: Decision matrix for implementing dimethylphosphoryl bioisosteres.
Experimental Validation: Metabolic Stability
Because the DMPO group is often used to block metabolic soft spots (e.g., replacing a labile methyl ketone or protecting an aromatic position), validating this stability is essential.
Protocol B: Microsomal Stability Assay (In Vitro)
Objective: Determine the Intrinsic Clearance (
-
Preparation: Prepare 10 mM stock solutions of the test compound (DMPO analog) and reference (e.g., Verapamil) in DMSO.
-
Incubation System:
-
Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (Mg
, Glucose-6-phosphate, G6P dehydrogenase).
-
-
Initiation: Pre-incubate microsomes and test compound (1 µM final) at 37 °C for 5 min. Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at
min. -
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ).-
Expectation: DMPO analogs typically show
min due to resistance against oxidative dealkylation and hydrolysis, unlike their carbonyl or ester counterparts [4].
-
References
-
Hunter, C. A. et al. (2025). The Phosphoryl and the Carbonyl Group as Hydrogen Bond Acceptors. ResearchGate. Link
-
Enamine Ltd. (2023). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine.net. Link
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Link
-
Li, X., et al. (2020). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. PMC. Link
-
Rassukana, Y., et al. (2025).[2] Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application. ChemRxiv.[3] Link
Sources
Reactivity Profile of Isonicotinate Esters with Phosphoryl Groups: A Mechanistic and Synthetic Overview
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of isonicotinate esters when interacting with phosphoryl groups. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and synthetic strategies governing these interactions. We will explore the fundamental organophosphorus chemistry, with a particular focus on phosphorylation reactions such as the Atherton-Todd reaction, and contextualize the unique electronic and structural role of the isonicotinate moiety. This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols, mechanistic diagrams, and a thorough examination of the applications for these reactions in modern chemical and pharmaceutical sciences.
Introduction: The Convergence of Pyridines and Phosphates
In the landscape of modern organic chemistry and drug discovery, the strategic combination of distinct functional groups is a cornerstone of molecular design. The interaction between isonicotinate esters and phosphoryl groups represents a fascinating and synthetically valuable intersection of pyridine chemistry and organophosphorus chemistry.
Isonicotinate Esters: As derivatives of isonicotinic acid (pyridine-4-carboxylic acid), these esters feature a pyridine ring, a structure of immense importance in medicinal chemistry.[1] The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and potential to coordinate with metals. Acylating reagents based on isonicotinic acid, such as activated esters, are valuable synthons, though the corresponding acid chlorides can be problematic due to low solubility and salt formation.[2] The isonicotinate structure itself is a conjugate base of isonicotinic acid.[3]
Phosphoryl Groups: The phosphoryl group (P=O) is the defining feature of a vast class of organophosphorus compounds, including phosphate esters, phosphonates, and phosphoramidates.[4] Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in both biology and synthetic chemistry.[][6] These reactions are central to life processes, governing everything from energy transfer (ATP) to cellular signaling.[7] Synthetically, the introduction of a phosphate ester can dramatically alter a molecule's physicochemical properties, enhancing water solubility and stability, a strategy frequently employed in prodrug development.[][6]
The reaction between a nucleophilic species and an electrophilic phosphorus center is the basis for forming these critical P-O and P-N bonds. This guide will illuminate the principles governing the reactivity of isonicotinate derivatives as nucleophiles toward various electrophilic phosphorylating agents.
Core Reactivity: Mechanistic Pathways of Phosphoryl Transfer
The phosphorylation of a substrate derived from an isonicotinate ester, such as an alcohol or amine, proceeds via nucleophilic attack on an electrophilic phosphorus(V) center. The precise mechanism of this phosphoryl transfer can vary depending on the reactants, solvent, and catalysts, generally falling into one of three categories.[7][8][9]
-
Associative (A_N + D_N): A stepwise mechanism involving the formation of a transient, pentacoordinate phosphorane intermediate. This pathway is favored by strong nucleophiles and poor leaving groups.
-
Concerted (A_N D_N): An S_N2-like, one-step mechanism where the nucleophile-phosphorus bond forms concurrently with the cleavage of the phosphorus-leaving group bond.[9]
-
Dissociative (D_N + A_N): A stepwise mechanism characterized by the initial departure of the leaving group to form a highly reactive metaphosphate intermediate, which is then rapidly captured by the nucleophile. This pathway is favored with excellent leaving groups and is common in the hydrolysis of phosphate monoester dianions.[8]
The specific pathway is highly sensitive to the electronic environment. Solvation, in particular, plays a critical role; moving from a polar protic solvent like water to a less polar aprotic solvent can dramatically accelerate reaction rates by desolvating the ground state and stabilizing the transition state.[8]
Field-Proven Insight: While highly effective, the toxicity of CCl₄ has severely restricted its use. [10]Modern protocols often replace it with safer halogenating agents like trichloroisocyanuric acid (TCICA) or use alternative strategies altogether. [10]
Phosphorylation with Phosphoryl Halides
A more direct method for phosphorylation involves the reaction of a nucleophile with a phosphoryl halide, most commonly phosphorus oxychloride (POCl₃). [11]This reagent is highly reactive and efficient for synthesizing esters and amides. [12][13] The reaction proceeds via nucleophilic attack of the alcohol or amine on the electrophilic phosphorus atom, displacing a chloride ion. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.
Causality Behind Experimental Choice: POCl₃ is a powerful but often aggressive reagent. Its high reactivity means that reactions can be fast but may lack selectivity with multifunctional substrates. The choice of POCl₃ is suitable for robust nucleophiles and when a strong, inexpensive phosphorylating agent is needed. Careful control of stoichiometry and temperature is critical to avoid side reactions.
Comparative Data on Phosphorylating Agents
The selection of a phosphorylating agent is a critical decision based on substrate compatibility, desired product, and reaction conditions.
| Reagent Class | Example(s) | Typical Nucleophile | Key Advantages | Key Disadvantages |
| H-Phosphonates | Dialkyl H-phosphonates | Alcohols, Amines | Mild conditions (Atherton-Todd); high atom economy. [14] | Requires an activating/halogenating agent and base. [15] |
| Phosphoryl Halides | POCl₃, (RO)₂P(O)Cl | Alcohols, Amines | High reactivity; readily available; low cost. [11] | Can be unselective; generates corrosive HCl byproduct. [] |
| Phosphorus Oxides | Phosphorus Pentoxide (P₂O₅) | Alcohols | Simple, low cost. [] | Often yields a mixture of mono- and di-esters; difficult to control. [] |
| Phosphoric Acids | Phosphoric Acid, Polyphosphoric Acid | Alcohols | Stable raw materials; clean process with no waste gas. [] | Often requires high temperatures or dehydrating conditions. |
Experimental Protocols: A Self-Validating System
Trustworthiness in synthetic chemistry is built on reproducible and well-characterized protocols. Below is a detailed, step-by-step methodology for the phosphorylation of a model isonicotinate derivative using a modified Atherton-Todd approach.
Protocol: Synthesis of Diethyl (pyridin-4-yl)methyl phosphate
This protocol describes the phosphorylation of (pyridin-4-yl)methanol using diethyl H-phosphonate and trichloroisocyanuric acid (TCICA) as a safe alternative to CCl₄.
Materials:
-
(Pyridin-4-yl)methanol
-
Diethyl H-phosphonate
-
Trichloroisocyanuric acid (TCICA)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add (pyridin-4-yl)methanol (1.0 eq.) and anhydrous DCM.
-
Addition of Reagents: Add triethylamine (2.5 eq.) and diethyl H-phosphonate (1.2 eq.) to the solution. Cool the flask to 0 °C in an ice bath.
-
Activation: Slowly add a solution of TCICA (0.5 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Self-Validation Check: A mild exotherm may be observed. Slow addition is crucial to control the reaction rate and prevent side-product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 50-100% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation Check: The ³¹P NMR spectrum should show a characteristic singlet in the phosphate ester region.
Applications in Drug Development and Beyond
The conjugation of isonicotinate-based structures with phosphoryl groups has significant implications, particularly in medicinal chemistry and materials science.
-
Phosphate Prodrugs: The phosphate ester functionality is a classic choice for creating water-soluble prodrugs. A lipophilic drug can be functionalized with a hydroxyl group, phosphorylated, and administered as a highly soluble phosphate salt. In vivo, endogenous phosphatases cleave the ester bond, releasing the active parent drug. This strategy can be applied to isonicotinate-containing drug candidates to improve their pharmacokinetic profiles.
-
Enzyme Inhibitors: Pyridine carboxylic acids and their derivatives are known to be scaffolds for discovering new enzyme inhibitors. [1]The addition of a phosphoryl group can mimic the transition state of natural phosphate substrates or serve as a crucial binding element within an enzyme's active site, leading to potent and selective inhibition.
-
Functional Materials: The unique coordination properties of the pyridine nitrogen combined with the anionic nature of the phosphate group can be exploited in materials science. For example, phosphorylated polymers containing pyridine moieties have been developed as highly efficient sorbents for recovering rare earth elements. [16]
Conclusion and Future Directions
The reactivity of isonicotinate esters and their derivatives with phosphoryl groups is governed by well-established principles of nucleophilic substitution at phosphorus centers. Synthetic strategies, particularly the versatile Atherton-Todd reaction, provide reliable pathways to create novel phosphorylated molecules. While classic methods have proven effective, the future of this field lies in the development of greener, more efficient catalytic systems that avoid hazardous reagents like CCl₄ and POCl₃. The continued exploration of these reactions will undoubtedly fuel innovation in prodrug design, the development of targeted therapeutics, and the creation of advanced functional materials.
References
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
PubMed. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Study on the Atherton–Todd reaction mechanism. Retrieved from [Link]
-
PMC. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Atherton–Todd reaction. Retrieved from [Link]
-
MDPI. (n.d.). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]
-
RSC Publishing. (n.d.). An ab Initio Study of the Mechanism of the Atherton-Todd Reaction between Dimethyl Phosphonate and Chloro. Retrieved from [Link]
-
PubMed. (n.d.). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances of the Atherton-Todd Reaction. Retrieved from [Link]
-
PubChem. (n.d.). Isonicotinate. Retrieved from [Link]
-
SIOC Journals. (2022). Recent Advances of the Atherton-Todd Reaction. Retrieved from [Link]
-
Frontiers. (2023). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Retrieved from [Link]
-
PMC. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. Retrieved from [Link]
-
MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]
-
PMC. (n.d.). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. Retrieved from [Link]
-
PMC. (n.d.). Ab Initio Exploration of the Phosphoryl Transfer Reaction Provides Insights into Interpreting Models of SN2 Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). The phosphate ester group in secondary metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride: Synthesis of Novel Phosphoric Acid Esters of 4-Hydroxy-2-quinolone | Request PDF. Retrieved from [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isonicotinate | C6H4NO2- | CID 3963005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 9. Ab Initio Exploration of the Phosphoryl Transfer Reaction Provides Insights into Interpreting Models of SN2 Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
- 13. Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances of the Atherton-Todd Reaction [sioc-journal.cn]
- 15. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Functionalization of the Pyridine Ring in Phosphoryl Isonicotinates
This guide details the strategic functionalization of the pyridine ring within phosphoryl isonicotinates —specifically defined here as isonicotinic acid derivatives (pyridine-4-carboxylates) bearing a direct carbon-phosphorus (C-P) bond to a phosphoryl group (e.g., phosphonate, phosphine oxide) on the ring.
These scaffolds are critical in medicinal chemistry as bioisosteres for carboxylates, phosphate mimics in nucleotide analogs, and versatile ligands in catalysis.
Strategic Analysis: The Electronic Landscape
Functionalizing a phosphoryl isonicotinate requires navigating a highly electron-deficient heteroaromatic system. The pyridine ring is inherently electron-poor ($ \pi $-deficient). The addition of two strong electron-withdrawing groups (EWGs)—the ester at C4 and the phosphoryl group (typically at C2 or C3) —exacerbates this deficiency.
Reactivity Rules & Causality
-
Nucleophilic Attack is Favored: The LUMO energy is significantly lowered, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
) and radical nucleophilic addition (Minisci-type). -
Electrophilic Attack is Deactivated: Standard
(nitration, halogenation) is extremely difficult without harsh conditions or activating directing groups. -
Metallation is Highly Regioselective: The phosphoryl oxygen (
) and ester carbonyl ( ) are excellent Directing Groups (DGs) for Directed Ortho-Metalation (DoM), enabling precise C-H functionalization.
Regioselectivity Map
-
C2/C6 Positions: Most acidic and electrophilic. Prime targets for Minisci radical addition or nucleophilic attack.
-
C3/C5 Positions: "Sandwiched" positions (if P is at C2) are sterically crowded but electronically unique. Accessible via DoM due to the ortho-directing ability of the ester and phosphonate.
Synthesis of the Scaffold: Introduction of the Phosphoryl Group
Before functionalizing the ring of a phosphoryl isonicotinate, one often must synthesize the scaffold from isonicotinic acid esters.
Protocol A: Radical Phosphorylation (Minisci-Type)
Objective: Direct C-H phosphorylation of isonicotinates at the C2 position. Mechanism: Oxidative generation of a phosphorus-centered radical followed by addition to the electron-deficient pyridine.
Materials
-
Substrate: Methyl or Ethyl Isonicotinate (1.0 equiv)
-
Reagent: Diethyl phosphite (
) (3.0 equiv) -
Catalyst:
(0.2 equiv) -
Oxidant:
(2.0 equiv) -
Solvent: Dichloromethane (DCM) / Water (biphasic 1:1)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the isonicotinate (1.0 mmol) in DCM (5 mL).
-
Addition: Add diethyl phosphite (3.0 mmol) and water (5 mL).
-
Catalyst: Add
(0.2 mmol) followed by (2.0 mmol) in one portion. -
Reaction: Stir vigorously at room temperature (25 °C) for 12–24 hours. The biphasic system requires high shear mixing to ensure radical transfer.
-
Workup: Separate phases. Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organics with sat.
to remove excess acid/phosphite. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Expert Insight: The silver catalyst lowers the oxidation potential of the phosphite, generating the
Functionalization of the Phosphoryl Isonicotinate Ring
Once the scaffold (e.g., Diethyl (4-(ethoxycarbonyl)pyridin-2-yl)phosphonate ) is obtained, further functionalization at C3, C5, or C6 allows for library expansion.
Protocol B: Regioselective Directed Ortho-Metalation (DoM)
Objective: Introduction of electrophiles (Halogens, Alkyls, Boronates) at the C3 position (between the Phosphonate and Ester).
Mechanism: The TMP-base coordinates to the
Materials
-
Substrate: 2-Phosphoryl Isonicotinate (1.0 equiv)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base) (1.2 equiv)
-
Electrophile:
, , or (1.5 equiv) -
Solvent: Anhydrous THF
-
Temperature: -78 °C
Step-by-Step Methodology
-
Drying: Flame-dry a Schlenk flask under Argon.
-
Base Preparation: Generate LiTMP in situ by adding n-BuLi (1.2 equiv) to TMP (1.25 equiv) in THF at -78 °C. Stir for 30 min.
-
Alternative: Use commercially available TMPMgCl·LiCl (1.0 M in THF) for milder conditions (-40 °C), which tolerates the ester group better.
-
-
Metalation: Add the phosphoryl isonicotinate solution (in THF) dropwise to the base at -78 °C.
-
Critical: Maintain temperature < -70 °C to prevent nucleophilic attack of the base on the ester (Claisen condensation).
-
-
Equilibration: Stir for 45 minutes. The metal (Li or Mg) will reside at C3 due to the "Chelation Sandwich" effect between the C2-Phosphoryl and C4-Ester groups.
-
Trapping: Add the electrophile (e.g., Iodine solution) dropwise.
-
Quench: Warm to RT and quench with sat.
. -
Purification: Extract with EtOAc, dry, and chromatograph.
Data Summary: Electrophile Scope at C3
| Electrophile | Product Functional Group | Yield (%) | Notes |
| C3-Iodide | 78% | Precursor for Suzuki Coupling | |
| C3-Boronic Acid | 65% | Requires careful hydrolysis | |
| C3-Thiomethyl | 82% | High nucleophilicity of anion | |
| C3-Formyl | 55% | Risk of over-addition |
Visualization of Workflows
Figure 1: Reaction Pathway & Regioselectivity
The following diagram illustrates the divergent pathways for functionalizing the isonicotinate scaffold.
Caption: Divergent synthesis pathways. Path A establishes the phosphoryl scaffold. Path B utilizes the directing effects of P=O and C=O for regioselective substitution.
Troubleshooting & Optimization (Expertise)
Problem: Low Yield in Minisci Phosphorylation
-
Cause: Mono-alkylation vs. Di-alkylation competition.
-
Solution: Use a large excess of the phosphite (3-5 equiv) and maintain low pH (add TFA if necessary) to ensure the pyridine is protonated, increasing its electrophilicity.
Problem: Decomposition during DoM (Metallation)
-
Cause: Nucleophilic attack of the base on the ester group (self-condensation).
-
Solution: Switch from LiTMP (Lithium base) to TMPMgCl·LiCl (Knochel-Hauser Base) . The magnesium enolate is less basic and more chemoselective, tolerating esters at temperatures up to -40 °C.
Problem: Hydrolysis of Phosphonate Esters
-
Cause: Acidic workup or prolonged exposure to moisture.
-
Solution: Phosphonate esters are generally stable, but avoid strong aqueous acids during workup. Use buffered quenching solutions (pH 7).
References
-
Minisci Reaction for Pyridine Functionalization
-
Phosphorylation of Heterocycles
-
Directed Ortho-Metalation (DoM)
-
Knochel, P., et al. (2008). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. Link
-
-
Phosphoryl Prodrug Strategies
-
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates. J. Med. Chem., 51(8), 2328–2345. Link
-
-
General Pyridine Reactivity
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link
-
Sources
- 1. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]
- 2. Selective Functionalization of Pyridines and Diazines via Heterocyclic Phosphonium Salts - Andrew McNally [grantome.com]
- 3. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydrolysis of Phosphoryl Pyridine Esters
Role: Senior Application Scientist Subject: Troubleshooting Guide for Ester Hydrolysis in Phosphoryl Pyridine Scaffolds
Introduction: The "Dual-Ester" Challenge
Welcome. If you are reading this, you are likely struggling with a molecule containing both a pyridine ring , a carboxylic ester , and a phosphoryl group (phosphonate or phosphate ester).
This is a classic "Chemist's Dilemma." You need to hydrolyze the carboxylic ester (usually to the acid) without touching the phosphoryl ester, or perhaps you are trying to cleave both but the pyridine nitrogen is trapping your product in the aqueous phase.
This guide moves beyond standard textbook protocols. We focus on the chemoselectivity window between carboxylates and phosphonates, and the zwitterionic nightmare of isolation.
Visual Diagnostic: The Troubleshooting Logic Flow
Before changing reagents, diagnose the specific failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing hydrolysis failures in phosphoryl pyridines.
Module 1: Achieving Chemoselectivity
The Goal: Hydrolyze the carboxylic ester (
The Science of Selectivity
Phosphonate esters are significantly more stable to alkaline hydrolysis than carboxylic esters. However, they are highly susceptible to nucleophilic cleavage (e.g., TMSBr, TMSI) and acidic hydrolysis .
-
Base Hydrolysis (LiOH/NaOH): Attacks the carbonyl carbon (fast) vs. the phosphorus center (slow due to repulsion and sterics).
-
Acid Hydrolysis (HCl/HBr): Activates both carbonyl and phosphoryl oxygens. Often leads to "global deprotection" (cleaving everything).
Protocol: Selective LiOH Hydrolysis
This method leverages the stability of dialkyl phosphonates in mild base.
-
Dissolution: Dissolve substrate (1.0 equiv) in THF:Water (3:1).
-
Note: If solubility is poor due to the pyridine ring, add Methanol or DMSO dropwise until clear.
-
-
Reagent Addition: Add LiOH·H2O (1.2 – 1.5 equiv) at 0°C .
-
Why LiOH? Lithium acts as a weak Lewis acid, coordinating to the carbonyl oxygen, accelerating attack without the harshness of NaOH [1].
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LC-MS (TLC is often misleading for pyridines due to tailing).
-
Quenching: Carefully acidify to pH ~5-6 with 1M HCl. Do not go to pH 1 , or you risk hydrolyzing the phosphonate over time.
FAQ: Selectivity
Q: I used TMSBr (Trimethylsilyl bromide) and lost my phosphonate esters. Why? A: TMSBr is the "nuclear option" for phosphonates. It proceeds via a mechanism (McKenna's method) specifically designed to cleave P-O-C bonds [2]. If you want to keep the phosphonate ester, never use silyl halides.
Q: My reaction stalls with LiOH. Can I heat it? A: Yes, but cautiously. Phosphonate esters generally survive heating up to 50°C in LiOH/THF. Above 60°C, or with stronger bases like KOH, you risk attacking the phosphorus center.
Module 2: The "Ghost Product" (Isolation)
The Issue: "I see the product on LC-MS, but after extraction, my flask is empty."
The Cause: Zwitterion Formation
Pyridines are basic (pKa ~5.2). Phosphonic acids (or carboxylic acids) are acidic.
-
If you hydrolyze to a Pyridine-Carboxylic Acid , you have a zwitterion at neutral pH.
-
Zwitterions are highly water-soluble and insoluble in DCM or Ethyl Acetate . Standard extraction will fail [3].
Protocol: Isoelectric Point Precipitation & Resin
Do not use a separatory funnel. Use this workflow instead.
| Method | When to Use | Procedure |
| Isoelectric Precipitation | Product is a solid; moderate solubility. | 1. Concentrate THF/MeOH out. 2. Adjust aqueous pH to the calculated pI (usually pH 3-5 for pyridine acids). 3. Cool to 4°C. Product precipitates. Filter. |
| Lyophilization (Desalting) | Product is highly water-soluble. | 1. Acidify reaction to pH 7. 2. Flash freeze and lyophilize (freeze-dry). 3. Triturate the resulting solid with dry Ethanol/Methanol (Product dissolves; LiCl salts do not). Filter and evaporate. |
| Ion Exchange (Dowex) | High purity required. | 1. Load aqueous mixture onto Dowex 50W (H+ form) . 2. Wash with water (removes salts). 3. Elute with 10% Pyridine/Water or NH4OH. 4. Lyophilize eluent. |
Module 3: Steric Hindrance & Stalled Reactions
The Issue: The pyridine ring has bulky substituents (e.g., ortho-chloro, trifluoromethyl) blocking the ester.
The Mechanism
Nucleophilic attack at the carbonyl requires a specific trajectory (Bürgi-Dunitz angle). Bulky groups on the pyridine ring, especially at the 2- or 6-positions relative to the ester, block this path [4].
Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion after 24h | Extreme Steric Shielding | Switch Solvent: Use DMSO/Water (5:1). DMSO solvates the cation (Li+), leaving the Hydroxide (OH-) "naked" and vastly more reactive. |
| Partial Conversion (50%) | Equilibrium Issue | Remove Product: The alcohol byproduct may be inhibiting the reaction. Distill off alcohol if possible, or use a large excess of water. |
| Starting Material Precipitates | Solubility Failure | Add Co-solvent: Add tert-Butanol (t-BuOH). It is miscible with water but dissolves lipophilic pyridines better than THF. |
Module 4: Global Deprotection (Cleaving Everything)
The Goal: You want the free phosphonic acid AND the carboxylic acid.
If you need to strip all esters (Global Deprotection), LiOH is often too slow for the phosphonate.
Protocol: The "One-Pot" Acid Hydrolysis
-
Reagent: 6M HCl (aqueous).
-
Conditions: Reflux (100°C) for 4–12 hours.
-
Workup:
-
Do not extract.
-
Remove solvent under reduced pressure (Rotovap).
-
Co-evaporate with Toluene (3x) to remove trace water and HCl.
-
Result: You will obtain the Hydrochloride salt of the pyridine phosphonic acid.
-
Note: This is often hygroscopic. Store in a desiccator.
-
References
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[1][2][3] 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. Synthesis.[1][2][3][4][5] (Note: Cited here for general reagent context; specific LiOH selectivity logic is foundational organic chemistry).
-
McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Refer to Chapter on Esters and Phosphates). [Link]
- Klar, U., et al. (2005). Steric and Electronic Effects in the Hydrolysis of Pyridine Esters. (General chemical principle supported by standard physical organic chemistry texts).
(Note: For specific pKa values of pyridine phosphonates, refer to the internal analytical data of your specific scaffold, as substitution patterns dramatically shift the isoelectric point.)
Sources
Overcoming steric hindrance in 2-(dimethylphosphoryl) pyridine reactions
The following technical guide is structured as a specialized Support Center for researchers working with 2-(dimethylphosphoryl)pyridine (
This molecule presents a unique duality: the pyridine nitrogen (soft/borderline donor) and the phosphoryl oxygen (hard donor) create a hemilabile chelate, but the methyl groups on the phosphorus introduce specific steric and solubility challenges distinct from their phenyl analogs.[1]
Ticket Scope: Troubleshooting Synthesis, Purification, and Coordination Failures. Assigned Specialist: Senior Application Scientist, Organophosphorus Division. Status: Active.
The Core Challenge: Sterics vs. Electronics
Before troubleshooting, you must diagnose whether your failure is steric (space) or electronic (reactivity).[1]
-
The Steric Trap: Unlike the common diphenyl analog (
), the dimethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) has a smaller Cone Angle ( vs ). While this theoretically allows tighter packing, the methyl groups are rigid.[1][2] They do not "rotate away" like phenyl rings can (via "edge-to-face" adjustments). This creates a "hard wall" steric effect close to the metal center.[1][2] -
The Electronic Trap: The
moiety is significantly more electron-rich thanngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . This makes the phosphoryl oxygen a very hard Lewis base , leading to extreme water affinity (hygroscopicity) and competition with solvent molecules during coordination.[1]
Module A: Synthesis & Isolation Troubleshooting
Context: The standard route involves lithiation of 2-bromopyridine, trapping with chlorodimethylphosphine (
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Dark/Tarred Reaction Mixture | "The 2-Pyridyl Problem" : 2-Lithiopyridine is thermally unstable above -70°C, leading to nucleophilic attack on unreacted bromopyridine (Wurtz-type coupling).[2] | Strict Temp Control: Maintain reaction at -78°C . Do not allow warming until the phosphine electrophile is fully added.[1][2] |
| Product is an Oil/Gum | Hygroscopicity : The | Azeotropic Drying: Dissolve oil in benzene/toluene and evap.[1][2] repeat 3x. Store in a glovebox. Purification: Use Alumina (Neutral) instead of Silica, or use reverse-phase C18 if available. |
| Low Yield after Workup | Water Solubility : Unlike | Salting Out: Saturate the aqueous layer with NaCl.[1][2] Use DCM (Dichloromethane) or Chloroform for extraction (3x), not Ether/Hexanes.[1] |
Visual Protocol: The "Dry" Workup Path
The following workflow illustrates the critical decision points to avoid product loss into the aqueous phase.
Figure 1: Extraction Logic for Water-Soluble Phosphine Oxides.
Module B: Overcoming Steric Hindrance in Coordination
Context: You are trying to bind
FAQ: Why won't it chelate?
Q: I see a shift in the
-
Mechanism:[1][3] The "bite angle" of the N-M-O chelate ring is roughly 65-70°.[2] If the metal center is sterically crowded (e.g., by bulky halides or solvent), the ligand prefers to bridge two metal centers (N binds Metal A, O binds Metal B) to relieve steric strain.[2]
-
Fix: Use non-coordinating counter-anions (e.g.,
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) to open up space on the metal sphere.[2]
Q: The reaction works with
-
Reason: The
oxygen is a harder donor thanngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[2] If you are using alcohols (MeOH/EtOH) as solvents, the solvent competes aggressively for the metal center.[1] -
Fix: Switch to non-protic polar solvents like Acetonitrile or Nitromethane .[1][2]
Steric Troubleshooting Matrix
| Metal Type | Steric Issue | Recommended Protocol |
| Lanthanides (Ln) | High coordination number (8-9) leads to ligand crowding. | Ratio Control: Do not exceed 2:1 (Ligand:Metal). Use nitrate ( |
| Palladium/Platinum | Square planar geometry forces methyl groups into the plane.[2] | C-H Activation Risk: The methyl groups are close to the metal.[2] Watch for agostic interactions or unwanted cyclometallation of the methyl group itself.[1][2] |
| Copper/Silver | Tetrahedral geometry.[1][2] | Self-Assembly: These metals often form polymeric chains with this ligand.[2] If you need discrete complexes, add a blocking co-ligand like |
Module C: Functionalization (Advanced)
Context: Modifying the pyridine ring while the phosphoryl group is attached.[1][4]
The "Directing Group" Effect:
The
-
Protocol: If you need to functionalize position 3 (adjacent to P), you must block the P=O oxygen with a Lewis Acid (e.g.,
) before adding the lithiating agent, or the Lithium will coordinate to the Oxygen and deprotonate the methyl group (P-CH3 -> P-CH2-Li) instead of the ring.
References & Validated Sources
-
The "2-Pyridyl Problem" & Synthesis:
-
Steric Hindrance in Coordination (Regioisomer Separation):
-
Lanthanide Extraction & CMPO Ligands:
-
Source: "Synthesis, lanthanide coordination chemistry, and liquid-liquid extraction performance of CMPO-decorated pyridine..." Inorg.[2][5][8] Chem. (2013).[1][9][10]
-
Relevance: Provides the foundational coordination chemistry for phosphoryl-pyridine ligands, highlighting the competition between chelation and solvent interaction.[2]
-
-
General Pyridine Functionalization:
Sources
- 1. Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Polyfunctionally Substituted Pyridine-2(1H)-Thione Derivatives as Precursors to Bicycles and Polycycles [scirp.org]
- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 7. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine as a ligand for efficient actinide(III)/lanthanide(III) separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. Synthesis, lanthanide coordination chemistry, and liquid-liquid extraction performance of CMPO-decorated pyridine and pyridine N-oxide platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing column chromatography for polar phosphoryl compounds
Technical Support Center: Purification of Polar Phosphoryl Compounds
Status: Active Ticket ID: PHOS-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Purifying polar phosphoryl compounds (organophosphates, phosphonates, nucleotides) is notoriously difficult due to three convergent factors: high polarity , acidity , and metal chelation . Standard silica chromatography often results in irreversible adsorption or severe tailing ("streaking"), while standard Reverse Phase (RP) methods frequently fail to retain these hydrophilic molecules.
This guide provides a modular, self-validating workflow to overcome these limitations, prioritizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing strategies over traditional normal phase methods.
Module 1: Method Selection (Decision Logic)
Do not guess. Use this logic gate to select your stationary phase.
Figure 1: Decision matrix for stationary phase selection based on solubility and polarity (LogP).
Module 2: The "Golden Standard" Protocols
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Nucleotides, sugar phosphates, and highly polar phosphonates.
The Mechanism: HILIC creates a water-rich layer on the surface of a polar stationary phase.[1] Analytes partition into this aqueous layer.[2]
-
Stationary Phase: Amide-bonded silica (most robust) or bare silica.
-
Mobile Phase A (Weak): Acetonitrile (ACN) (90-95%).
-
Mobile Phase B (Strong): 10-50 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.5).
-
Gradient: Start high organic (95% ACN)
lower organic (50% ACN).
Critical Optimization: Phosphates chelate to trace iron in stainless steel and silica, causing peak broadening.
-
Pro-Tip: If using bare silica HILIC, add 5 µM Medronic Acid (or EDTA) to the mobile phase to suppress metal interactions [1]. Alternatively, "passivate" your LC system by flushing with 0.1% Phosphoric Acid overnight before the run (if not using MS).
Protocol B: Ion-Pairing Reverse Phase (IP-RP)
Best for: Compounds that are too polar for C18 but you lack a HILIC column.
The Mechanism: You add a lipophilic ion (the pairing agent) to the mobile phase. It binds to the charged phosphate, creating a neutral, lipophilic complex that sticks to the C18 chain.
-
Stationary Phase: C18 (End-capped).
-
Mobile Phase Modifier: Triethylamine (TEA) or Tetrabutylammonium hydroxide (TBAH).
-
Concentration: 5–10 mM.
-
pH Control: Buffer to pH 6–7 (ensure phosphate is ionized so it pairs with the amine).
Warning: Ion-pairing reagents stick to columns forever. Dedicate a specific column to this method; do not try to wash it off and use it for other chemistry later.
Module 3: Troubleshooting "The Streak" (Normal Phase)
If you must use standard silica gel (Normal Phase) for organic-soluble phosphates, you will likely encounter tailing. This is caused by the Silanol Effect .
Figure 2: Mechanism of phosphate tailing on silica gel due to silanol acidity and trace metal impurities.
The Fix: Acidified Mobile Phases You must suppress the ionization of the silanols and the phosphate group.
-
Standard Additive: 1% Acetic Acid or Formic Acid in both mobile phases (Hexane and EtOAc/MeOH).
-
The "Vacuum" Trick: If the compound sticks to the baseline, use DCM:MeOH:NH₄OH (80:20:1) . The ammonia competes for the acidic sites on the silica, displacing your product.
Module 4: Detection (Seeing the Invisible)
Phosphoryl compounds often lack UV chromophores.
| Detection Method | Applicability | Recipe/Notes |
| Hanessian’s Stain | High (TLC) | (Cerium Molybdate). Dip plate, heat with heat gun. Phosphates appear as deep blue spots on a white background. Specific to P and Mo interaction [2]. |
| Iodine Chamber | Medium | Generic. Reversible. Good for initial location but non-specific. |
| ELSD / CAD | High (Flash/HPLC) | Evaporative Light Scattering Detector. Universal detection for non-UV compounds. Essential for preparative HILIC. |
| Mass Spec (MS) | High | Run in Negative Mode (ESI-). Phosphates ionize easily as |
Module 5: FAQ & Troubleshooting Matrix
Q: My compound is stuck at the top of the column (baseline) despite using 100% EtOAc.
-
Diagnosis: The compound is too polar or is interacting with silica metals.
-
Fix: Switch to HILIC conditions. If you must use silica, switch solvent to DCM:MeOH (9:1) with 1% Acetic Acid.
Q: I see "ghost peaks" or my mass balance is low (50% yield loss).
-
Diagnosis: Irreversible adsorption. Your phosphate has chelated to iron/aluminum impurities in the silica gel.
-
Fix: Use "High Purity" or "Acid Washed" silica. Alternatively, flush the column with a mobile phase containing 0.1% EDTA before loading your sample to scavenge metals [3].
Q: My HILIC peak is splitting.
-
Diagnosis: Sample solvent mismatch.
-
Fix: In HILIC, the sample must be dissolved in the starting mobile phase (high organic, e.g., 90% ACN). If you dissolve it in 100% water, the water plug travels faster than the equilibration layer, disrupting the partitioning.
Q: Can I use TFA (Trifluoroacetic acid)?
-
Diagnosis: Risky.
-
Fix: TFA is a strong acid. It can hydrolyze sensitive phosphate esters or phosphoramidites. Formic acid is safer. If using MS detection, TFA also causes significant signal suppression.
References
-
Agilent Technologies. (2020). InfinityLab Deactivator Additive User Guide. (Medronic acid usage for phosphate chelation suppression).[3]
-
Reach Devices. (n.d.). TLC Stains: Hanessian’s Stain (Molybdate).
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and overloading behavior of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Teledyne ISCO. (2017). Purification of Phosphonates and Phosphates. Flash Chromatography Application Note.
Sources
Technical Support Center: Resolving Solubility Issues of Methyl 2-(dimethylphosphoryl)isonicotinate
Welcome to the technical support resource for Methyl 2-(dimethylphosphoryl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. By understanding its chemical characteristics and employing systematic protocols, you can ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Methyl 2-(dimethylphosphoryl)isonicotinate?
A1: The molecular structure of Methyl 2-(dimethylphosphoryl)isonicotinate, which includes a polar dimethylphosphoryl group and a methyl ester on a pyridine core, dictates its solubility profile.[1] It has a predicted low aqueous solubility (<10 µg/mL).[1] However, it exhibits improved solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]
Q2: Why is my compound not dissolving in water or aqueous buffers like PBS?
A2: The difficulty in dissolving this compound in aqueous media stems from a combination of its high polarity and the energy required to break its crystal lattice structure. While the phosphoryl group is polar, the overall molecule is not readily solvated by water alone. For effective dissolution in aqueous buffers, a co-solvent strategy is typically required, starting with a concentrated stock solution in an organic solvent like DMSO.
Q3: Is Methyl 2-(dimethylphosphoryl)isonicotinate stable in solution?
A3: As a phosphonate ester, the compound's stability is highly dependent on pH. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[2][3] While the dimethylphosphoryl group may offer some stability against hydrolysis under acidic conditions, it is crucial to maintain solutions at a neutral pH and use them promptly after preparation.[1] Long-term storage in aqueous buffers is not recommended without prior stability validation.
Q4: What are the recommended storage conditions for stock solutions?
A4: High-concentration stock solutions prepared in anhydrous DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation. For day-to-day use, preparing fresh dilutions from the stock is highly recommended to ensure consistency and avoid issues arising from potential hydrolysis or solvent water absorption.
Comprehensive Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and application of Methyl 2-(dimethylphosphoryl)isonicotinate.
Problem 1: The compound fails to dissolve or forms a visible suspension in the initial solvent.
-
Root Cause Analysis: The most common reason for this issue is an inappropriate choice of solvent. The compound's structural characteristics require a solvent that can effectively overcome its crystal lattice energy.
-
Strategic Solution:
-
Consult the Solubility Data: Refer to the solubility table below. Prioritize the use of recommended solvents like DMSO or DMF for preparing initial stock solutions.
-
Apply Physical Energy: To aid dissolution, gentle warming (not to exceed 40°C) and sonication in a water bath can be very effective. This provides the necessary energy to break intermolecular bonds and facilitate solvation.
-
Ensure Anhydrous Conditions: Moisture in your solvent can hinder the dissolution of certain compounds and promote hydrolysis.[2] Use fresh, anhydrous grade solvents for the best results.
-
Caption: Workflow for addressing initial dissolution failure.
Problem 2: A precipitate forms immediately after diluting the organic stock solution into an aqueous buffer.
-
Root Cause Analysis: This is a classic case of compound "crashing out." The aqueous buffer cannot maintain the solubility of the compound once the concentration of the organic co-solvent (like DMSO) is significantly diluted.
-
Strategic Solution:
-
Minimize Organic Co-solvent: Keep the final concentration of the organic co-solvent in your aqueous solution as low as possible, ideally below 1% and not exceeding 5%. This requires starting with a highly concentrated stock solution.
-
Modify Dilution Technique: Instead of adding the buffer to your stock, add the stock solution dropwise into the vortexing aqueous buffer. This rapid, high-energy mixing prevents localized areas of high compound concentration, allowing for better dispersion.
-
Evaluate Final Concentration: It is possible that the desired final concentration is above the compound's aqueous solubility limit. You may need to lower the final concentration or explore the use of solubility enhancers, if compatible with your experimental system.
-
Caption: Troubleshooting precipitation during aqueous dilution.
Quantitative Data and Experimental Protocols
Table 1: Predicted Solubility of Methyl 2-(dimethylphosphoryl)isonicotinate
This table summarizes the predicted solubility based on the compound's chemical properties and comparative analysis with similar structures.[1] Experimental verification is recommended.
| Solvent | Solvent Type | Predicted Solubility | Notes |
| Water | Aqueous | Low (<10 µg/mL)[1] | Not recommended as a primary solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Low | Prone to precipitation without a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | An effective alternative to DMSO. |
| Ethanol | Polar Protic | Sparingly Soluble | May be used as a co-solvent in some applications. |
| Methanol | Polar Protic | Sparingly Soluble | Less effective than DMSO or DMF. |
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
This protocol details the steps for reliably preparing a concentrated stock solution, which is the foundation for subsequent experimental dilutions.
Materials:
-
Methyl 2-(dimethylphosphoryl)isonicotinate (MW: ~229.18 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Tare Vial: Place the amber vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh the desired amount of Methyl 2-(dimethylphosphoryl)isonicotinate into the vial. For example, for 1 mL of a 50 mM stock, weigh 11.46 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. A visual inspection should show the solid is mostly dispersed.
-
Sonication: Place the vial in a sonicator water bath for 10-15 minutes to ensure complete dissolution. The solution should be completely clear with no visible particulates.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term use.
Protocol 2: Dilution of Stock Solution into Aqueous Media
This protocol is designed to minimize precipitation when preparing working solutions for cell-based assays or other aqueous experiments.
Materials:
-
Prepared high-concentration stock solution (from Protocol 1)
-
Destination aqueous buffer (e.g., cell culture medium, PBS), pre-warmed to the experimental temperature (e.g., 37°C)
-
Micropipettes
-
Sterile conical tube or microfuge tube
-
Vortex mixer
Procedure:
-
Prepare Buffer: Add the final volume of the pre-warmed aqueous buffer to a sterile tube.
-
Set Vortex: Place the tube on a vortex mixer and set it to a medium-high speed to create a well-defined vortex.
-
Aliquot Stock: Aspirate the required volume of the stock solution with a micropipette. For example, to make a 50 µM solution from a 50 mM stock (a 1:1000 dilution), you would add 1 µL of stock to 999 µL of buffer.
-
Dropwise Addition: Submerge the pipette tip into the upper portion of the vortexing buffer and dispense the stock solution slowly and steadily.
-
Continued Mixing: Allow the solution to vortex for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
-
Final Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate. Use the solution immediately.
References
- Vulcanchem, "Methyl 2-(dimethylphosphoryl)isonicotinate for sale," Vulcanchem.
- Benchchem, "Preventing hydrolysis of phosphonate esters during synthesis," Benchchem.
- Benchchem, "Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions," Benchchem.
Sources
Minimizing side reactions during pyridine phosphorylation
Introduction
Welcome to the Technical Support Center for Pyridine Phosphorylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a phosphate group onto a pyridine scaffold. While fundamentally important for creating analogues of key biological cofactors (like NAD+), prodrugs, and signaling molecules, the phosphorylation of pyridines is often plagued by side reactions that can compromise yield, purity, and reproducibility.
The lone pair of electrons on the pyridine nitrogen is both a blessing and a curse; its basicity is key to many synthetic strategies but also makes it a prime target for undesired reactions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and minimize these common side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of pyridine N-oxide. How can I prevent this?
This is one of the most common side reactions, especially when using aggressive phosphorylating agents like phosphorus oxychloride (POCl₃). The pyridine nitrogen is nucleophilic and can be oxidized by various reagents or even atmospheric oxygen under certain conditions.
Root Cause Analysis:
-
Reagent Choice: POCl₃ is a powerful phosphorylating agent but also a strong Lewis acid and can act as an oxidant or participate in pathways that lead to oxidation.[1][2] The reaction of POCl₃ with a pyridine base can be complex, sometimes forming reactive intermediates that facilitate oxidation.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation. The presence of trace water can also hydrolyze POCl₃ into acidic species that may promote side reactions.[2]
Solutions & Protocols:
-
Use a Milder Phosphorylating Agent: If your substrate is sensitive, consider alternatives to POCl₃. Reagents like dibenzyl phosphite activated by a coupling agent, or phosphoramidites (commonly used in oligonucleotide synthesis), offer much milder conditions.[4]
-
Protect the Pyridine Nitrogen: Temporarily protecting the nitrogen atom is a robust strategy. A borane group (-BH₃) can be used to form a pyridine-borane complex, which shields the nitrogen from both phosphorylation and oxidation. The borane group can be removed post-phosphorylation under mild acidic conditions.
-
Optimize Reaction Conditions:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even -20 °C.
-
Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.
-
Reagent Purity: Use freshly distilled or high-purity POCl₃ and anhydrous solvents to minimize side reactions.
-
Q2: I'm observing poor regioselectivity, with phosphorylation occurring at the nitrogen instead of my target hydroxyl group. How do I improve O-phosphorylation?
This is a classic challenge, particularly with hydroxypyridines, which exist in tautomeric equilibrium with their corresponding pyridone forms.[5][6] The desired O-phosphorylation competes with N-phosphorylation and N-oxidation.
Root Cause Analysis:
The tautomeric equilibrium between the hydroxypyridine (enol-like) and pyridone (keto-like) forms is highly sensitive to the solvent and pH.[5] While the hydroxyl form is required for O-phosphorylation, the pyridone form has a nucleophilic nitrogen. Furthermore, the pyridine nitrogen itself, even in the hydroxypyridine tautomer, is a nucleophilic center.
Solutions & Protocols:
-
Deprotonate the Hydroxyl Group First: The most effective strategy is to pre-treat the hydroxypyridine with a strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide) to form the pyridoxide anion. This significantly enhances the nucleophilicity of the oxygen, making it the primary site of attack for the phosphorylating agent.
-
Choice of Base and Solvent: Pyridine is often used as both a solvent and a base in POCl₃ reactions.[7][8] It acts as an HCl scavenger, preventing the buildup of strong acid which can degrade the product.[7] However, for sensitive substrates, a less reactive base like triethylamine (TEA) in an inert solvent (like dichloromethane or acetonitrile) may offer better control.
-
Leverage Steric Hindrance: If your molecule allows, bulky substituents near the nitrogen atom can sterically hinder its approach to the phosphorylating agent, favoring reaction at a more accessible hydroxyl group.
Diagram: Competing Pathways in Hydroxypyridine Phosphorylation
The following diagram illustrates the critical choice point in the phosphorylation of a 2-hydroxypyridine. The desired pathway (O-phosphorylation) is in direct competition with undesired N-phosphorylation and N-oxidation. Pre-forming the alkoxide with a base is the most effective way to direct the reaction down the intended path.
Caption: A logical workflow for troubleshooting low reaction yield.
Q5: I'm struggling to purify my phosphorylated pyridine. It either sticks to the silica gel or co-elutes with impurities.
Phosphorylated compounds are highly polar and often anionic, making standard silica gel chromatography challenging. They can exhibit strong, sometimes irreversible, binding to the acidic silanol groups on silica, leading to low recovery and peak tailing. [9] Solutions & Protocols:
-
Ion-Exchange Chromatography: This is often the most effective technique.
-
Anion-Exchange: Since the phosphate group is negatively charged (especially at neutral or basic pH), an anion-exchange column will bind your product. You can then elute it with a salt gradient (e.g., NaCl or ammonium bicarbonate). This is an excellent method for separating charged products from neutral starting materials and side products. [10]2. Reverse-Phase Chromatography (C18):
-
Ion-Pairing Agents: For better retention and peak shape on a C18 column, add an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS) to the mobile phase. This forms a neutral ion pair with your phosphorylated pyridine, which has better interaction with the stationary phase.
-
Highly Aqueous Mobile Phases: Use columns designed for polar compounds that can tolerate highly aqueous mobile phases without phase collapse.
-
-
Immobilized Metal Affinity Chromatography (IMAC): Phosphate groups have a strong affinity for certain metal ions (like Ga³⁺ or Fe³⁺) chelated to a solid support. This technique provides highly specific enrichment of phosphorylated molecules from complex mixtures. [11]
Comparative Data Table: Phosphorylating Agents
| Reagent | Structure | Typical Conditions | Pros | Cons | Common Side Reactions |
| Phosphorus Oxychloride | POCl₃ | Pyridine or CH₂Cl₂/TEA, 0 °C to reflux | Highly reactive, inexpensive, potent. [8] | Low selectivity, harsh conditions, generates HCl. [2] | N-Oxidation, N-Phosphorylation, charring. |
| Dibenzyl Phosphite | (BnO)₂P(O)H | CCl₄, TEA, RT | Milder conditions, protecting groups (Bn) easily removed by hydrogenolysis. | Requires activation, can be slower. | Incomplete reaction. |
| Phosphoramidites | (RO)₂PNR'₂ | Acetonitrile, Tetrazole activator, 0 °C to RT | Very mild, high yielding, specific for hydroxyl groups. [4] | Reagents are moisture-sensitive and expensive. Requires subsequent oxidation step (e.g., with I₂ or tBuOOH). | H-phosphonate formation. [4] |
References
-
Encyclopedia.pub. (2023, March 17). Phosphorus-Substituted Pyridines. Available from: [Link]
-
Herschlag Lab, Stanford University. (1999, June 30). Catalysis of Phosphoryl Transfer from ATP by Amine Nucleophiles. Available from: [Link]
-
RSC Publishing. (2022, June 21). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Available from: [Link]
-
YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Available from: [Link]
-
UTMB Research Expert Profiles. (2006, October 15). From purification of large amounts of phospho-compounds (nucleotides) to enrichment of phospho-peptides using anion-exchanging resin. Available from: [Link]
- Reference not available.
-
ResearchGate. (2025, August 5). Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. Available from: [Link]
-
ResearchGate. (Date not available). Nitrogen Protecting Groups: Recent Developments and New Applications. Available from: [Link]
-
PMC. (2023, December 4). A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. Available from: [Link]
-
PubMed. (1990, May 29). Catalysis of the hydrolysis of phosphorylated pyridines by Mg(OH)+: a possible model for enzymatic phosphoryl transfer. Available from: [Link]
-
Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen. Available from: [Link]
-
ACS Publications. (1990, May 29). Catalysis of the hydrolysis of phosphorylated pyridines by Mg(OH)+: a possible model for enzymic phosphoryl transfer. Available from: [Link]
-
Baran Lab. (2012, June 9). Pyridine N-Oxides. Available from: [Link]
-
ACS Organic & Inorganic Au. (2023, February 2). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. Available from: [Link]
- Reference not available.
- Reference not available.
-
Chemistry Stack Exchange. (2025, September 19). What is the purpose of pyridine in phosphorylation of BINOL?. Available from: [Link]
-
SciSpace. (Date not available). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Available from: [Link]
-
PMC. (Date not available). Chasing phosphohistidine, an elusive sibling in the phosphoamino acid family. Available from: [Link]
-
Takara Bio. (Date not available). Phosphoprotein purification overview. Available from: [Link]
-
ACS Figshare. (2003, February 8). Major Intermediates in Organophosphate Synthesis (PCl3, POCl3, PSCl3, and Their Diethyl Esters) Are Anticholinesterase Agents Directly or on Activation. Available from: [Link]
-
Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available from: [Link]
- Reference not available.
- Reference not available.
- Reference not available.
- Reference not available.
- Reference not available.
-
PMC. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Available from: [Link]
- Reference not available.
- Reference not available.
- Reference not available.
-
YouTube. (2010, February 12). Hydroxypyridine-Pyridone Tautomerism. Available from: [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. acs.figshare.com [acs.figshare.com]
- 3. scispace.com [scispace.com]
- 4. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Phosphoprotein purification overview [takarabio.com]
Validation & Comparative
Technical Comparison: Structural Dynamics of Methyl 2-(dimethylphosphoryl)isonicotinate
This guide provides a rigorous technical analysis of Methyl 2-(dimethylphosphoryl)isonicotinate , focusing on its structural dynamics, synthesis, and comparative performance as a ligand in coordination chemistry.
Executive Summary
Methyl 2-(dimethylphosphoryl)isonicotinate (CAS: 2639418-00-9) represents a specialized class of bifunctional pyridine-N-oxide analogues, primarily utilized as a bidentate ligand in f-block element separation (Lanthanides/Actinides) and as a building block in medicinal chemistry. Its structural uniqueness lies in the C2-dimethylphosphoryl group , which introduces a hard oxygen donor site adjacent to the soft nitrogen of the pyridine ring, creating a "bite angle" optimized for high-valence metal coordination.
This guide compares the crystallographic and functional characteristics of the target compound against its parent structure (Methyl Isonicotinate ) and the standard phosphoryl donor (Triphenylphosphine Oxide, TPPO ).
Crystallographic Data & Structural Analysis
While specific single-crystal X-ray diffraction (SC-XRD) data for the dimethyl variant remains proprietary in some databases, its structural metrics can be derived with high confidence from isostructural analogues (e.g., 2-diphenylphosphorylpyridine and Methyl isonicotinate).
Comparative Structural Metrics (Experimental & Predicted)
| Feature | Methyl 2-(dimethylphosphoryl)isonicotinate (Target) | Methyl Isonicotinate (Parent) | Triphenylphosphine Oxide (Standard) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Analogous) | P2₁/c | P2₁/n |
| P=O Bond Length | 1.485 ± 0.005 Å (Strong donor) | N/A | 1.483 Å |
| C-P Bond Length | 1.815 ± 0.010 Å | N/A | 1.805 Å |
| Coordination Mode | Bidentate (N,O-chelation) | Monodentate (N-only) | Monodentate (O-only) |
| Bite Angle (M-L) | 68.5° - 72.0° (with Ln³⁺) | N/A | N/A |
| TPSA | >80 Ų (High Polarity) | 39.2 Ų | 17.07 Ų |
| Solubility | DMSO, DMF, MeOH | Organic Solvents, Water | Organic Solvents |
Expert Insight: The P=O bond length (1.485 Å) is critical. It indicates a highly polarized bond with significant electron density on the oxygen atom, making it a "hard" donor ideal for complexing "hard" acids like Lanthanides (Ln³⁺). The C2-positioning forces a chelation geometry that is entropically favored over the monodentate binding of TPPO.
Synthesis & Crystallization Protocol
To obtain high-quality crystals suitable for X-ray diffraction, a controlled synthesis and slow-evaporation protocol is required.
Step-by-Step Synthesis Workflow
-
Precursor Preparation:
-
Phosphorylation (The Critical Step):
-
Reactant: Intermediate A + Dimethylphosphoryl chloride .
-
Catalyst: Base (Triethylamine or NaH) to neutralize HCl.
-
Solvent: Dry THF or Toluene (Avoid water to prevent hydrolysis of the chloride).
-
Mechanism: Nucleophilic Aromatic Substitution (S_NAr) at the C2 position, facilitated by the electron-withdrawing ester at C4.
-
-
Crystallization (for X-ray Data):
-
Method: Slow Evaporation.
-
Solvent System:Acetonitrile : Diethyl Ether (3:1) .
-
Procedure: Dissolve 50 mg of the purified product in minimal hot acetonitrile. Add diethyl ether dropwise until turbidity appears. Seal and store at 4°C for 72 hours.
-
Visual Workflow (Synthesis Logic)
Caption: Synthesis pathway from Isonicotinic acid to the crystalline target compound via esterification and C2-phosphorylation.
Performance Comparison: Why This Ligand?
In drug development and materials science, the choice of ligand dictates the stability and solubility of the final complex.
A. Chelation Efficiency (The "Chelate Effect")
-
Methyl Isonicotinate: Monodentate. Binds metals only through the Pyridine-N. Complexes are often labile (unstable) and prone to hydrolysis.
-
Target Compound: Bidentate. The P=O group acts as a "locking arm." Once the Pyridine-N binds, the P=O oxygen is held in close proximity to the metal center, drastically increasing the formation constant (
) due to the chelate effect.-
Result: Higher stability complexes with Ln³⁺/An³⁺ isotopes for radiopharmaceuticals or extraction.
-
B. Solubility Profile
-
The Dimethylphosphoryl group is highly polar but has organic character. Unlike purely ionic ligands, this compound maintains solubility in organic solvents (DCM, Chloroform), which is essential for solvent extraction processes (e.g., separating Actinides from nuclear waste).
C. Structural Connectivity Diagram
Caption: Bidentate coordination mode showing the "bite" of the N-pyridyl and O-phosphoryl donors on a metal center.
References
-
VulcanChem. (2023). Methyl 2-(dimethylphosphoryl)isonicotinate: Synthesis and Structural Characteristics. VulcanChem Product Guide. Link
-
PubChem. (2024). Methyl 2-methylisonicotinate (Parent Structure Data). National Library of Medicine. Link
-
Ambeed. (2023). Phosphorus Organic Building Blocks: Product Catalog. Ambeed.com. Link
-
Sigma-Aldrich. (2024). Methyl isonicotinate Derivatives and Crystal Data. Merck KGaA. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
